Ethyl 3-hydroxyoctanoate
Overview
Description
Ethyl 3-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3. It is an ester derived from octanoic acid and ethanol, characterized by a hydroxyl group on the third carbon of the octanoic acid chain. This compound is known for its pleasant fruity odor and is used in various applications, including flavoring agents and intermediates in organic synthesis .
Mechanism of Action
Ethyl 3-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
This compound is known to belong to the class of organic compounds known as fatty alcohols . These compounds are involved in various biochemical pathways, including lipid metabolism.
Biochemical Analysis
Biochemical Properties
Ethyl 3-hydroxyoctanoate plays a significant role in various biochemical reactions. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, converting this compound into 3-hydroxyoctanoic acid and ethanol . This interaction is crucial for the metabolism and utilization of fatty acids in biological systems. Additionally, this compound may interact with proteins involved in lipid metabolism, influencing the synthesis and degradation of lipids within cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in lipid signaling. This compound may also impact gene expression by altering the transcriptional activity of genes related to lipid metabolism and energy homeostasis . Furthermore, this compound can affect cellular metabolism by serving as a substrate for energy production and storage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to esterases, leading to the hydrolysis of the ester bond and the release of 3-hydroxyoctanoic acid and ethanol . This reaction is essential for the metabolic processing of this compound within cells. Additionally, this compound may act as an activator or inhibitor of certain enzymes, influencing their catalytic activity and, consequently, cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect cellular function . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance lipid metabolism and energy production, while at high doses, it can exhibit toxic effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects. Toxicity studies have indicated that high doses of this compound can lead to liver and kidney damage in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by esterases to produce 3-hydroxyoctanoic acid and ethanol, which are further metabolized by enzymes involved in fatty acid oxidation and alcohol dehydrogenation . This compound can influence metabolic flux by altering the levels of metabolites and cofactors within cells, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity and the extent of its effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures such as mitochondria or lipid droplets can influence its role in energy production, lipid storage, and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyoctanoate can be synthesized through the esterification of 3-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:
3-hydroxyoctanoic acid+ethanolH2SO4ethyl 3-hydroxyoctanoate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to shift the equilibrium towards the ester. This method enhances the yield and efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ethyl 3-oxooctanoate. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to ethyl 3-hydroxyoctanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Ethyl 3-oxooctanoate.
Reduction: Ethyl 3-hydroxyoctanol.
Substitution: Ethyl 3-chlorooctanoate
Scientific Research Applications
Ethyl 3-hydroxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways involving fatty acid derivatives.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to bioactive lipids.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry
Comparison with Similar Compounds
Ethyl 3-hydroxybutanoate: Similar ester with a shorter carbon chain.
Ethyl 3-hydroxyhexanoate: Similar ester with a six-carbon chain.
Ethyl 3-hydroxydecanoate: Similar ester with a ten-carbon chain.
Uniqueness: Ethyl 3-hydroxyoctanoate is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications in flavoring and fragrance industries, as well as in organic synthesis .
Properties
IUPAC Name |
ethyl 3-hydroxyoctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUJHSTGYCXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864046 | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless clear liquid; Wine-like aroma with fruity floral notes | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
275.00 to 276.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl (±)-3-hydroxyoctanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.955 (20°) | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7367-90-0 | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7367-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxyoctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-HYDROXYOCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC31Z1JXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl (±)-3-hydroxyoctanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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